molecular formula C11H17NO2 B1469239 [1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1339711-56-6

[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol

Cat. No.: B1469239
CAS No.: 1339711-56-6
M. Wt: 195.26 g/mol
InChI Key: JKQNQIRPDFFTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, with the CAS number 1339711-56-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H17NO2, and it has a molecular weight of 195.26 g/mol. The compound features a cyclopentene moiety and a pyrrolidine ring, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Purity≥95%
IUPAC Namecyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities, including:

1. Antitumor Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent. For instance, a study found that compounds with similar structural motifs showed IC50 values in the micromolar range against breast cancer cell lines .

2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Preliminary tests revealed effectiveness against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

3. Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammatory markers in cell cultures stimulated with pro-inflammatory cytokines. This activity could be attributed to the inhibition of specific signaling pathways involved in inflammation .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

1. Enzyme Inhibition
Compounds similar in structure have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

2. Modulation of Cell Signaling Pathways
The compound may interfere with various signaling pathways, including those mediated by NF-kB and MAPK, which are crucial in regulating inflammatory responses and cancer cell survival .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antitumor Screening
A series of analogs were synthesized based on this compound and screened for antitumor activity. One derivative demonstrated a 70% reduction in tumor cell viability at a concentration of 10 µM, supporting further development as an anticancer drug candidate .

Case Study 2: Antibacterial Testing
In another study, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential for further optimization .

Properties

IUPAC Name

cyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-9-5-6-12(7-9)11(14)10-3-1-2-4-10/h1-2,9-10,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQNQIRPDFFTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Reactant of Route 5
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.